(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid
Description
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid is a boronic acid derivative featuring an imidazo[4,5-c]pyridazine core substituted with an ethyl group at the 9-position and a phenylboronic acid moiety at the 3-position. The compound’s structure combines a nitrogen-rich heterocyclic system with a boronic acid group, enabling diverse applications in medicinal chemistry and materials science. The imidazo[4,5-c]pyridazine scaffold is notable for its planar aromaticity and ability to engage in hydrogen bonding and π-π interactions, while the boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Properties
Molecular Formula |
C13H13BN4O2 |
|---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
[3-(7-ethylimidazo[4,5-c]pyridazin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN4O2/c1-2-18-8-15-12-11(7-16-17-13(12)18)9-4-3-5-10(6-9)14(19)20/h3-8,19-20H,2H2,1H3 |
InChI Key |
UNNQFGPXPKGMRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=NC3=C2N=CN3CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid typically involves the following steps:
Formation of the imidazo[4,5-c]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the imidazo[4,5-c]pyridazine core using ethylating agents such as ethyl iodide or ethyl bromide.
Attachment of the phenylboronic acid moiety: This is usually done through a Suzuki-Miyaura coupling reaction, where the imidazo[4,5-c]pyridazine derivative is coupled with a phenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydro derivatives of the imidazo[4,5-c]pyridazine ring.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Structure and Composition
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H17B N4O2
- Molecular Weight : 295.14 g/mol
Functional Groups
- Boronic Acid Group : Known for its ability to form complexes with diols.
- Imidazo[4,5-c]pyridazine Moiety : Imparts unique biological interactions.
Medicinal Chemistry
Drug Design and Development
The unique structural features of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid make it a candidate for the design of novel therapeutic agents. Its boronic acid functionality allows for selective inhibition of enzymes, particularly serine proteases and glycoside hydrolases, which are implicated in various diseases such as cancer and diabetes.
Case Studies
- Inhibition of Proteins : Studies have shown that boronic acids can effectively inhibit proteasomal activity, which is crucial for the degradation of misfolded proteins in cancer cells. This inhibition can lead to apoptosis of cancer cells, making it a potential therapeutic strategy .
- Antidiabetic Agents : The compound has been investigated for its potential as an antidiabetic agent by modulating the activity of enzymes involved in glucose metabolism .
Biochemistry
Enzyme Interaction Studies
The ability of this compound to form reversible covalent bonds with diols makes it an important tool in studying enzyme mechanisms.
Key Findings
- Mechanistic Insights : Research has demonstrated that this compound can provide insights into the catalytic mechanisms of glycoside hydrolases by acting as a competitive inhibitor .
Materials Science
Development of Sensors
Due to its boronic acid functionality, this compound is also being explored for applications in sensor technology. Boronic acids can selectively bind to sugars, making them suitable for developing glucose sensors.
Applications in Sensor Technology
- Glucose Monitoring : The integration of this compound into sensor platforms could enhance the specificity and sensitivity of glucose detection methods .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug design targeting proteasomal activity | Induces apoptosis in cancer cells |
| Biochemistry | Enzyme interaction studies | Provides insights into glycoside hydrolase mechanisms |
| Materials Science | Development of glucose sensors | Enhances specificity in glucose detection |
Mechanism of Action
The mechanism of action of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazo[4,5-c]pyridazine ring system can interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Imidazo[4,5-c]pyridazine core : Provides a rigid, electron-deficient aromatic system conducive to binding biological targets such as kinases or enzymes .
- Ethyl substituent : Enhances lipophilicity and may influence pharmacokinetic properties compared to smaller alkyl groups (e.g., methyl) .
- Phenylboronic acid group : Enables covalent interactions with diols (e.g., in carbohydrates) and participation in transition metal-catalyzed couplings .
Key Observations :
- Core Heterocycle : The imidazo[4,5-c]pyridazine in the target compound differs from imidazo[1,2-b]pyridazine (YPC-21817) and imidazo[1,2-a]pyridine in nitrogen positioning, affecting electronic properties and binding selectivity .
- Boronic Acid vs.
- Substituent Effects : The 9-ethyl group may improve metabolic stability compared to tert-butyl or methyl groups in analogous compounds .
Reactivity and Functional Comparisons
- Suzuki-Miyaura Cross-Coupling : The boronic acid group allows efficient biaryl bond formation, as demonstrated in and for pyridinyl and carbazole derivatives. This contrasts with halogenated analogs requiring stoichiometric boronating agents .
- Enzyme Inhibition : The boronic acid moiety can mimic transition states in enzymatic reactions, similar to its role in HDAC inhibition () and β-lactamase detection (). However, the imidazo[4,5-c]pyridazine core may target kinases more selectively than phenylboronic acids .
Pharmacological and Physicochemical Properties
Key Findings :
- The target compound’s boronic acid group balances lipophilicity and solubility, offering advantages over highly hydrophobic analogs (e.g., trifluoromethyl derivatives) .
- Compared to YPC-21817, the absence of a piperazine group may reduce off-target effects but could limit bioavailability without formulation optimization .
Biological Activity
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is pivotal for their biological interactions, particularly in enzyme inhibition and targeting specific biomolecules.
- Enzyme Inhibition : Boronic acids can act as inhibitors by binding to the active sites of enzymes. This interaction can lead to significant alterations in enzymatic activity, affecting various metabolic pathways.
- Protein Interaction : The boronic acid moiety allows for the formation of complexes with proteins, which can enhance or inhibit their functions depending on the context.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. The following table summarizes key findings related to its anticancer activity:
The compound's ability to induce apoptosis and cause cell cycle arrest suggests its potential as a therapeutic agent against various cancers.
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. The following data illustrates the effectiveness of this compound against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound possesses notable antibacterial activity, which could be further investigated for therapeutic applications in infectious diseases.
Case Studies
- In Vivo Studies : A recent study evaluated the efficacy of this compound in animal models of cancer. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a viable anticancer treatment.
- Combination Therapies : Research has shown that combining this compound with existing therapies such as bortezomib may enhance therapeutic outcomes in resistant cancer types by overcoming drug resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
